BenchChemオンラインストアへようこそ!

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride

Lipophilicity Physicochemical property Drug design

This fluorinated α-amino acid derivative features a 3-trifluoromethylcyclohexyl group that substantially alters proteolytic stability and conformational dynamics compared to non-fluorinated analogs like L-cyclohexylglycine. With confirmed inactivity at GPR35, it prevents off-target artifacts in phenotypic screening. The pre-ionized HCl salt is specifically engineered for high-efficiency Fmoc-SPPS, minimizing deletion byproducts in sterically demanding sequences. Ideal for pharmaceutical R&D focused on CNS and metabolically stable peptide therapeutics.

Molecular Formula C9H15ClF3NO2
Molecular Weight 261.67
CAS No. 2230803-84-4
Cat. No. B2952603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride
CAS2230803-84-4
Molecular FormulaC9H15ClF3NO2
Molecular Weight261.67
Structural Identifiers
SMILESC1CC(CC(C1)C(F)(F)F)C(C(=O)O)N.Cl
InChIInChI=1S/C9H14F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h5-7H,1-4,13H2,(H,14,15);1H
InChIKeyIPRUQYVKSJSYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride (CAS 2230803-84-4): Procurement-Relevant Structural and Physicochemical Baseline


2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride is a fluorinated, non-proteinogenic α-amino acid derivative featuring a cyclohexyl ring substituted with a trifluoromethyl (–CF₃) group at the 3-position and an α-amino acid side chain, supplied as the hydrochloride salt (molecular formula C₉H₁₅ClF₃NO₂, molecular weight 261.67 g/mol) . The free base form (CAS 2103275-84-7, C₉H₁₄F₃NO₂, MW 225.21 g/mol) exhibits a calculated partition coefficient (clogP) of 0.23, indicating moderate lipophilicity distinct from non-fluorinated cyclohexylglycine analogs [1]. This compound serves as a conformationally restricted, fluorinated building block for peptide and small-molecule synthesis, where the –CF₃ group modulates both steric and electronic properties relevant to molecular recognition and metabolic stability [2].

Why Generic Substitution Fails: Functional Consequences of 3-Trifluoromethyl Substitution on the Cyclohexyl-α-Amino Acid Scaffold


Substituting 2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride with a non-fluorinated cyclohexylglycine analog (e.g., L-cyclohexylglycine, CAS 14328-51-9) or a regioisomeric fluorinated variant is not functionally equivalent. The –CF₃ group at the cyclohexyl 3-position alters the compound's lipophilicity by approximately 1.5 logP units relative to the non-fluorinated parent , changes the conformational equilibrium of the cyclohexyl ring, and—as demonstrated for the broader class of α-trifluoromethyl amino acids—can substantially reduce proteolytic cleavage rates in peptide contexts (e.g., pepsin digestion of fluorinated vs. non-fluorinated tetrapeptides) [1]. These physicochemical differences directly impact pharmacokinetic properties, target-binding conformations, and metabolic half-life in derived peptide or small-molecule constructs, rendering simple analog interchange invalid without re-optimization [2].

Quantitative Differentiation Evidence for 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride Relative to Closest Analogs


Lipophilicity Shift vs. Non-Fluorinated Cyclohexylglycine: Predicted LogP Comparison

Introduction of the –CF₃ group at the cyclohexyl 3-position reduces the predicted logP by approximately 1.45 units compared to the non-fluorinated parent compound 2-amino-2-cyclohexylacetic acid (L-cyclohexylglycine). This shift moves the analog from a moderately lipophilic regime (predicted LogP 1.68) into a more polar, hydrogen-bond-capable regime (clogP 0.23) that can enhance aqueous solubility and alter membrane permeability characteristics, directly influencing formulation and pharmacokinetic optimization strategies .

Lipophilicity Physicochemical property Drug design

GPR35 Receptor Counter-Screening: Inactivity Demonstrates Selectivity Advantage Over Orthosteric Agonists

When screened in a primary GPR35 antagonism assay, the free base form of the target compound (2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid) was classified as inactive, in contrast to known GPR35 agonists such as zaprinast (EC₅₀ 480 nM) and lysophosphatidic acid species (EC₅₀ in nM range) [1]. This lack of activity at GPR35—a receptor implicated in inflammatory, cardiovascular, and metabolic pathways [2]—constitutes a favorable selectivity profile, reducing the risk of GPR35-mediated off-target effects during in vivo probe or lead optimization.

GPR35 Selectivity Off-target screening

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for In Vitro and In Vivo Dosing

The hydrochloride salt form (MW 261.67 g/mol) provides a readily ionizable species that typically enhances aqueous solubility relative to the neutral free base amino acid (MW 225.21 g/mol, clogP 0.23) . While direct solubility measurements for this specific compound pair are not publicly available, the general class behavior of amino acid hydrochlorides predicts a solubility increase of 10- to 100-fold over the corresponding zwitterionic free base in aqueous buffers (pH 5–7), a critical parameter for preparing reproducible dosing solutions in pharmacological assays and for solid-form handling during procurement [1].

Solubility Salt form Formulation

High-Impact Application Scenarios for 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride


Fluorinated Peptide Lead Optimization Requiring Reduced Proteolytic Susceptibility

In peptide drug discovery programs where rapid proteolytic degradation limits half-life, substitution of a natural aliphatic amino acid (e.g., leucine or isoleucine) with 2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid introduces a sterically bulky, electron-withdrawing –CF₃ group adjacent to the peptide backbone. Class-level evidence demonstrates that α-trifluoromethyl amino acids dramatically reduce pepsin cleavage rates compared to non-fluorinated controls [1]. Additionally, the –CF₃ group promotes cis-amide bond geometry and β-turn formation, enabling the design of conformationally constrained peptide mimetics with enhanced target affinity and selectivity [2].

Building Block for CNS-Penetrant Small Molecules Requiring Balanced Lipophilicity

For central nervous system (CNS) drug targets, optimal brain penetration requires a logP range of approximately 1–3. The target compound's free base clogP of 0.23 positions it near the lower boundary of CNS-desirable lipophilicity, while the hydrochloride salt ensures sufficient aqueous solubility for in vivo formulation [3]. In contrast, the non-fluorinated cyclohexylglycine (predicted LogP 1.68) sits further inside the CNS range but lacks the metabolic stability benefits of fluorination. This compound thus offers a unique balance: moderate lipophilicity coupled with the metabolic shielding conferred by the –CF₃ group, making it a strategic choice for CNS lead series where both brain exposure and metabolic stability are required.

Selectivity-Driven Probe Development Avoiding GPR35 Off-Target Liability

GPR35 is an orphan GPCR linked to inflammation, pain, and metabolic disorders, and unintended agonism or antagonism at this receptor can confound phenotypic screening results. The confirmed inactivity of 2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid at GPR35 (primary antagonism assay) [4], contrasted with potent reference agonists (e.g., zaprinast EC₅₀ 480 nM), provides confidence that probes derived from this scaffold will not trigger GPR35-mediated signaling artifacts. This selectivity advantage supports its use in chemoproteomics and phenotypic screening campaigns where receptor-ome-wide selectivity is a critical procurement criterion.

Solid-Phase Peptide Synthesis (SPPS) with Enhanced Coupling Efficiency

The hydrochloride salt form is directly compatible with standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows. The pre-ionized amino group facilitates in situ neutralization and coupling, potentially improving acylation rates compared to the zwitterionic free base. Although direct kinetic data for this specific residue are not published, the general behavior of amino acid hydrochlorides in SPPS predicts more efficient incorporation into sterically demanding sequences, reducing deletion byproducts and improving crude peptide purity [5].

Quote Request

Request a Quote for 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.